
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study explored the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, which are structurally related to the compound . These compounds demonstrated antitumor activity toward a panel of 11 cell lines in vitro, highlighting their potential in cancer research (Maftei et al., 2013).
- Another research focused on the facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzoic acid. This study is significant as it outlines a method for synthesizing compounds similar to the queried chemical (Tran et al., 2005).
Applications in Chemical Studies
- Research on quinones, including compounds with oxadiazole structures, has been conducted to understand their chemical properties and reactions. These studies are crucial for developing new synthetic methods and understanding reaction mechanisms (Gorelik et al., 1971).
- A study on the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition provides insights into the reaction mechanisms of compounds structurally similar to the queried chemical. This research aids in understanding photoinduced reactions for such compounds (He et al., 2021).
Biological Activity
- The synthesis and cytotoxic activity of Fluorine-Containing 6,7-Dihydroindazolone and 6,7-Dihydrobenzisoxazolone Derivatives have been explored. This research is relevant as it discusses the biological activities of compounds structurally related to the compound , particularly in terms of antiproliferative activity (Khlebnikova et al., 2020).
- Another study synthesized and evaluated the antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones. This research contributes to understanding the potential antimicrobial properties of compounds with similar structures (Mishra et al., 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, which is then converted to the second intermediate, 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, by reaction with 2-fluorobenzyl bromide. The final product is obtained by coupling the second intermediate with 2-fluorobenzylamine.", "Starting Materials": [ "4-ethylbenzaldehyde", "hydrazine hydrate", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline", "sodium ethoxide", "4-ethylphenyl isocyanate", "2-fluorobenzyl bromide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "2-fluorobenzylamine" ], "Reaction": [ "Condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form 4-ethylphenyl hydrazine", "Reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with sodium ethoxide to form 3-hydroxyquinazoline-2,4(1H,3H)-dione", "Reaction of 4-ethylphenyl isocyanate with 4-ethylphenyl hydrazine to form 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione", "Reaction of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione with 2-fluorobenzyl bromide and triethylamine to form 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Coupling of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 2-fluorobenzylamine in the presence of acetic anhydride and sodium bicarbonate to form the final product" ] } | |
CAS-Nummer |
1207038-82-1 |
Molekularformel |
C25H19FN4O3 |
Molekulargewicht |
442.45 |
IUPAC-Name |
7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O3/c1-2-15-7-9-16(10-8-15)22-28-23(33-29-22)17-11-12-19-21(13-17)27-25(32)30(24(19)31)14-18-5-3-4-6-20(18)26/h3-13H,2,14H2,1H3,(H,27,32) |
InChI-Schlüssel |
MXYNINYZDCUMBR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone](/img/structure/B2955001.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2955004.png)
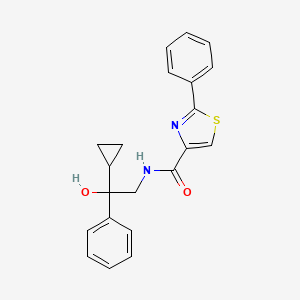
![1-(4-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2955010.png)
![Methyl 4-[(4-nitrophenyl)sulfanylmethyl]benzoate](/img/structure/B2955011.png)

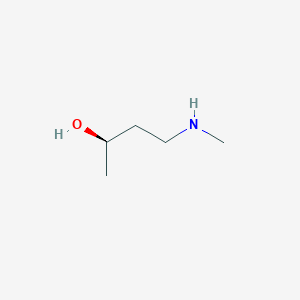
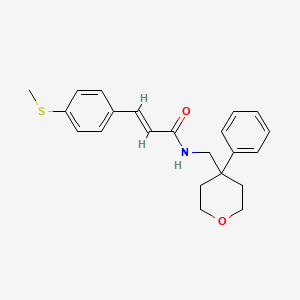
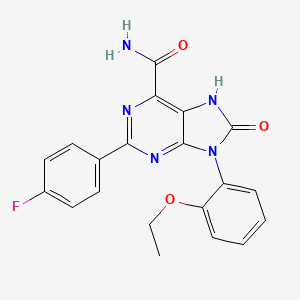


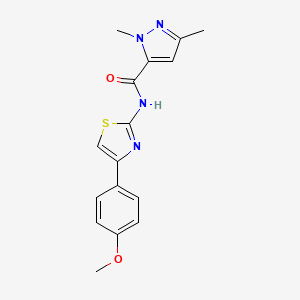
![(E)-4-(Dimethylamino)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-enamide](/img/structure/B2955020.png)
![3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2955022.png)